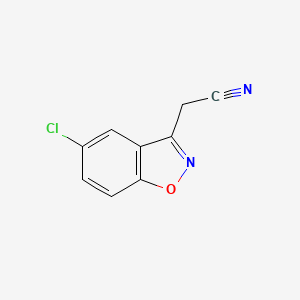

1,2-Benzisoxazole-3-acetonitrile, 5-chloro-

Description

Significance of the 1,2-Benzisoxazole (B1199462) Nucleus in Medicinal Chemistry and Organic Synthesis

The 1,2-benzisoxazole ring system is a prominent heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry, where it is often referred to as a "privileged structure." This designation stems from its ability to form the core of molecules that can bind to a diverse array of biological targets with high affinity, leading to a wide spectrum of pharmacological activities. researchgate.net The unique arrangement of its benzene (B151609) ring fused to an isoxazole (B147169) ring provides a rigid and planar structure that is amenable to various chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The versatility of the 1,2-benzisoxazole nucleus is evident in its presence in a number of clinically successful drugs. nih.gov Notable examples include the anticonvulsant zonisamide (B549257) and the atypical antipsychotics risperidone (B510), paliperidone, and iloperidone. researchgate.nete-journals.in The therapeutic success of these agents has spurred further research into the synthesis and biological evaluation of new 1,2-benzisoxazole derivatives. nih.gov Beyond its role in central nervous system (CNS) disorders, the benzisoxazole scaffold has been explored for a multitude of other therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. researchgate.net

The synthesis of the 1,2-benzisoxazole core has been a subject of extensive study, with numerous methods developed to construct this heterocyclic system. chim.it Traditional approaches often involve the cyclization of ortho-hydroxyaryl oximes or imines. chim.it More contemporary methods, such as [3+2] cycloaddition reactions of arynes and nitrile oxides, have provided more direct and efficient routes to functionalized benzisoxazoles, further expanding the accessibility and diversity of this important chemical scaffold. nih.gov

Contextualization of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- as a Key Substructure in Drug Discovery Initiatives

The compound 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- serves as a crucial intermediate and a key substructure in the synthesis of more complex molecules with potential therapeutic applications. The acetonitrile (B52724) group at the 3-position is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids, amides, or amines. This chemical reactivity is particularly valuable in drug discovery for the generation of compound libraries to explore structure-activity relationships (SAR).

For instance, the related 1,2-benzisoxazole-3-acetic acid derivatives are precursors to a variety of pharmacologically active compounds. e-journals.in The synthesis of these acetic acid analogs can be achieved from precursors like hydroxycoumarins. e-journals.in This highlights the potential of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- to be readily hydrolyzed to the corresponding acetic acid derivative, which can then be further elaborated.

The significance of 3-substituted 1,2-benzisoxazoles is underscored by their use in the development of atypical antipsychotic agents. nih.govnih.govacs.org The piperidine (B6355638) moiety found in drugs like risperidone is attached to the benzisoxazole core via a side chain at the 3-position. researchgate.net Therefore, 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- represents a valuable starting material for the synthesis of novel 3-substituted benzisoxazole derivatives with potential antipsychotic activity. The 5-chloro substituent can also play a critical role in modulating the biological activity and pharmacokinetic properties of the final drug molecule.

Overview of Academic Investigations Focusing on 5-Chloro- and 3-Acetonitrile-Substituted Benzisoxazole Derivatives

Academic research has extensively explored the synthesis and biological activities of various substituted benzisoxazole derivatives, including those bearing chloro and functionalized alkyl substituents. The introduction of a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring has been shown to significantly influence the biological properties of these compounds. e-journals.in

Studies on 5-chloro-substituted benzoxazolone derivatives, a closely related class of compounds, have demonstrated their potential as antimicrobial and antioxidant agents. nih.govasianpubs.org For example, a series of 5-chloro-2(3H)-benzoxazolone-3-alkananilide derivatives were synthesized and showed promising antioxidant activity in radical scavenging assays. asianpubs.org Furthermore, other 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds exhibiting good activity against various bacterial and fungal strains. nih.gov

Research has also been conducted on benzisoxazole derivatives with substituents at the 3-position that are structurally related to the acetonitrile group. For instance, 3-sulfamoylmethyl-1,2-benzisoxazole derivatives have been synthesized and have shown marked anticonvulsant activity. e-journals.in In these studies, it was noted that halogenation at the 5-position could enhance anticonvulsant activity, although it might also increase neurotoxicity. e-journals.in

A study focused on the synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives identified them as potent α-glucosidase inhibitors, suggesting a potential application in the management of diabetes. nih.gov This research highlights the therapeutic potential that can be achieved by combining a 5-chloro substituent with a more complex side chain at the 3-position, which could be derived from a 3-acetonitrile precursor.

While direct and extensive studies on the specific biological activities of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- are not widely published, the existing body of research on related analogs strongly supports its significance as a scaffold for the development of new therapeutic agents. The combination of the privileged benzisoxazole nucleus with the 5-chloro and 3-acetonitrile substituents provides a rich platform for further chemical exploration and drug discovery efforts.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1,2-benzoxazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-6-1-2-9-7(5-6)8(3-4-11)12-13-9/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOBJQRYHCYYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NO2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483877 | |

| Record name | 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57268-49-2 | |

| Record name | 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Benzisoxazole 3 Acetonitrile, 5 Chloro and Analogous Structures

Classical and Established Synthetic Routes to the 1,2-Benzisoxazole (B1199462) Core

The synthesis of the 1,2-benzisoxazole scaffold, a foundational element of many pharmacologically significant molecules, has been approached through several well-established methods. chim.it These traditional routes primarily focus on the construction of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. chim.it

Cyclization Reactions of ortho-Hydroxyphenyl Ketoximes and Derivatives

One of the most enduring methods for constructing the 1,2-benzisoxazole core involves the cyclization of ortho-substituted aryl oximes. chim.it A common pathway is the base-promoted ring closure of an aryloxime that has a leaving group in the ortho position of the phenyl ring. chim.it This reaction is typically performed by treating the substrate with a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a polar solvent. chim.it The mechanism proceeds via an intramolecular nucleophilic aromatic substitution (SNAr), where the deprotonated oxime's oxygen atom attacks the ortho-position, displacing the leaving group to form the C-O bond and complete the heterocyclic ring. chim.it The reactivity in these reactions is influenced by the nature of the leaving group, with fluoro derivatives often showing the highest reactivity. chim.it

Alternatively, when the starting material is an ortho-hydroxyaryl oxime, the cyclization proceeds via N-O bond formation. chim.it

N-O Bond Formation Strategies

Strategies centered on the formation of the nitrogen-oxygen (N-O) bond are also fundamental to the synthesis of the 1,2-benzisoxazole core. chim.it These methods typically start from ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines. chim.it For instance, a divergent and regioselective synthesis can yield 3-substituted benzisoxazoles from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This pathway involves the formation of a common N-Cl imine intermediate, which then undergoes N-O bond formation under anhydrous conditions to produce the benzisoxazole ring. organic-chemistry.org Another approach involves the cyclization of N-halogenated 2-hydroxyaryl imines. chim.it Photochemical methods have also been developed, such as the base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids to yield 2,1-benzisoxazol-3(1H)-ones. nih.gov

Targeted Synthesis of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-

The specific synthesis of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- requires precise methods for introducing the acetonitrile (B52724) group at the C-3 position and the chlorine atom at the C-5 position.

Introduction of the Acetonitrile Moiety at C-3 (e.g., from 1,2-benzisoxazole-3-acetic acid)

The acetonitrile group (–CH₂CN) at the C-3 position is often introduced by modifying a precursor functional group. A common and effective precursor is the acetic acid moiety (–CH₂COOH), yielding 1,2-benzisoxazole-3-acetic acid. google.comchemicalbook.comchemicalbook.com This precursor can be synthesized through the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.com

Once 1,2-benzisoxazole-3-acetic acid is obtained, it can be converted to the corresponding acetonitrile. This transformation typically involves a multi-step sequence:

Amide Formation : The carboxylic acid is first converted to a primary amide (–CH₂CONH₂). This can be achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia.

Dehydration : The resulting amide is then dehydrated to the nitrile. Common dehydrating agents for this step include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or cyanuric chloride.

This two-step process provides a reliable route to install the C-3 acetonitrile side chain.

Regioselective Halogenation at the C-5 Position

To introduce the chlorine atom specifically at the C-5 position, a regioselective halogenation reaction is required. The electronic properties of the 1,2-benzisoxazole ring system direct electrophilic substitution. For chlorination, various reagents can be employed. One effective method involves the use of sulfuryl chloride (SO₂Cl₂), as demonstrated in the synthesis of a related 5-chloro-furo[2,3-g]-1,2-benzisoxazole derivative. prepchem.com

Modern halogenation techniques often utilize N-halosuccinimides, such as N-chlorosuccinimide (NCS), which offer milder reaction conditions. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of NCS and promote efficient and regioselective chlorination of various aromatic and heteroaromatic compounds without the need for additional catalysts. organic-chemistry.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of heterocyclic systems, though this is more commonly directed to positions ortho to a directing group. nih.govrsc.org

Table 1: Reagents for Synthesis and Functionalization

| Step | Target Transformation | Reagent(s) |

|---|---|---|

| Core Synthesis | Cyclization of o-hydroxyaryl ketoximes | Base (e.g., K₂CO₃, KOH) |

| Core Synthesis | N-O Bond Formation | N-Chlorosuccinimide (NCS) |

| C-3 Moiety | Acetic Acid Synthesis | 4-Hydroxycoumarin, Hydroxylamine |

| C-3 Moiety | Acetonitrile Formation (from acid) | 1. SOCl₂, NH₃ 2. P₂O₅ or TFAA | | C-5 Halogenation | Chlorination | Sulfuryl chloride (SO₂Cl₂) or NCS |

Advanced and Emerging Synthetic Protocols for Benzisoxazole Derivatives

The field of organic synthesis is continually evolving, leading to more efficient and versatile methods for constructing heterocyclic cores like 1,2-benzisoxazole.

One significant advancement is the use of cycloaddition reactions. chim.it A powerful strategy involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. organic-chemistry.orgnih.gov Both reactive intermediates can be generated under mild conditions using a fluoride (B91410) source, providing a direct route to functionalized benzisoxazoles that tolerates a variety of functional groups. nih.gov

Metal-catalyzed reactions have also become prominent. chim.it For instance, a PPh₃-mediated Barbier-Grignard-type reaction can produce various 3-substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides in good yields. organic-chemistry.org Another novel approach is the triflic acid (TfOH)-promoted, solvent-free decyanative cyclization of 2-(2-nitrophenyl)acetonitriles, which allows for the rapid and efficient synthesis of 2,1-benzisoxazoles at room temperature. organic-chemistry.org

These advanced protocols offer advantages over classical methods, often providing higher yields, milder reaction conditions, and access to a broader range of derivatives for further chemical exploration.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Classical Cyclization | Base-promoted ring closure of ortho-substituted aryl oximes. | Well-established, readily available starting materials. |

| Targeted Functionalization | Stepwise introduction of substituents onto a pre-formed core. | High degree of control over substitution patterns. |

| [3+2] Cycloaddition | Reaction of in situ generated nitrile oxides and arynes. | High efficiency, mild conditions, broad substrate scope. nih.gov |

| Metal-Catalyzed | PPh₃-mediated or TfOH-promoted cyclizations. | High yields, rapid reactions, novel reaction pathways. organic-chemistry.orgorganic-chemistry.org |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of 1,2-benzisoxazole derivatives, this method offers significant advantages over conventional heating, primarily through rapid and uniform heating of the reaction mixture. acgpubs.orgsemanticscholar.org

A notable application of this technology is the efficient conversion of 2-hydroxyalkyl/aryl ketoximes into 1,2-benzisoxazoles. acgpubs.orgresearchgate.net This process can be effectively catalyzed by a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), under microwave irradiation. acgpubs.orgresearchgate.net The methodology is praised for its remarkably short reaction times, often between 30 to 60 seconds, and excellent product yields, typically ranging from 85% to 96%. acgpubs.orgresearchgate.net This environmentally benign approach often involves a simple work-up procedure, and the ionic liquid catalyst can be recycled and reused for several cycles without a significant drop in activity. acgpubs.orgresearchgate.net

The general reaction involves the cyclization of a substituted ketoxime in the presence of a catalytic amount of the basic ionic liquid, facilitated by microwave energy. acgpubs.org This approach has been successfully applied to a variety of substituted ketoximes to produce a library of 1,2-benzisoxazole derivatives.

| Entry | R¹ | R² | Time (sec) | Yield (%) |

| 1 | H | CH₃ | 30 | 96 |

| 2 | H | C₂H₅ | 35 | 94 |

| 3 | H | C₆H₅ | 45 | 92 |

| 4 | 5-Cl | CH₃ | 30 | 95 |

| 5 | 5-NO₂ | C₆H₅ | 60 | 88 |

This table presents data on the microwave-assisted synthesis of various 3-substituted 1,2-benzisoxazoles from corresponding 2-hydroxy ketoximes, catalyzed by [bmim]OH. Data is illustrative of findings in the field. acgpubs.org

One-Pot Reaction Sequences and Domino Reactions

For instance, a simple and efficient one-pot method has been developed for the synthesis of 1,2-benzisoxazole analogues. This particular reaction involves the in situ formation of an oxime from a ketone, which then undergoes an internal cyclization, followed by hydrolysis, all in one step. An example is the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride, which is achieved through a hydroxylamine sulfate/KOH mediated process.

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the addition of new reagents. iupac.org The subsequent reaction takes place on the functionality generated in the previous step. iupac.org While a specific domino reaction for 5-chloro-1,2-benzisoxazole-3-acetonitrile is not detailed in the provided sources, the principles of domino synthesis are widely applied to create complex heterocyclic systems. iupac.orgnih.gov A well-known example is the domino Knoevenagel–hetero-Diels–Alder reaction, which is used to build complex oxygen-containing heterocycles from simple aldehydes and 1,3-dicarbonyl compounds. iupac.org Such strategies highlight the potential for developing highly efficient pathways to complex benzisoxazole structures.

Catalytic Strategies (e.g., Metal-Catalyzed, Acid/Base Promoted)

Catalysis is fundamental to the modern synthesis of heterocyclic compounds, offering pathways that are often more efficient and selective than stoichiometric methods. Both metal-based and acid/base-promoted catalytic systems are employed in the synthesis of 1,2-benzisoxazoles.

Metal-Catalyzed Strategies: Palladium catalysis has been successfully used for the synthesis of 1,2-benzisoxazole derivatives through a C–H activation and [4+1] annulation process. thieme-connect.com In one reported method, N-phenoxyacetamides react with various aldehydes in the presence of a Pd(tfa)₂ catalyst to yield the desired benzisoxazole products. thieme-connect.com The reaction is believed to proceed through a Pd(II)–Pd(IV)–Pd(II) catalytic cycle, which necessitates an oxidizing agent. thieme-connect.com This method demonstrates broad scope with respect to both the aldehyde and the N-phenoxy acetamide (B32628) starting materials, accommodating both electron-donating and electron-withdrawing groups. thieme-connect.com

| Entry | N-Phenoxyacetamide Substituent | Aldehyde | Yield (%) |

| 1 | H | Benzaldehyde | 75 |

| 2 | 4-Me | 4-Chlorobenzaldehyde | 82 |

| 3 | 4-F | 4-Methoxybenzaldehyde | 78 |

| 4 | 4-Cl | Propanal | 65 |

| 5 | 3-Me | Cyclohexanecarbaldehyde | 71 |

Illustrative yields for the Palladium-catalyzed synthesis of 3-substituted 1,2-benzisoxazoles. thieme-connect.com

Copper-catalyzed reactions are also utilized, particularly in "click chemistry" to attach other heterocyclic moieties, like 1,2,3-triazoles, to the 1,2-benzisoxazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Acid/Base Promoted Strategies: Base-promoted cyclization is one of the most traditional and widely employed methods for constructing the 1,2-benzisoxazole ring system. chim.ite-journals.in The process typically involves the intramolecular cyclization of an O-substituted-o-hydroxyaryl oxime. The phenoxide ion, generated under basic conditions, acts as a nucleophile, attacking the nitrogen atom of the oxime to form the N-O bond and close the five-membered ring. e-journals.in

Chemical Transformations and Derivatization Strategies of 1,2 Benzisoxazole 3 Acetonitrile, 5 Chloro

Reactivity and Functionalization of the Acetonitrile (B52724) Group

The acetonitrile group (-CH₂CN) is a key functional handle for derivatization. Its acidic methylene (B1212753) protons and the electrophilic carbon of the nitrile group allow for a variety of chemical modifications, including conversions to other functional groups and the formation of new heterocyclic systems.

Conversion to Amides, Esters, and Other Nitrogen-Containing Heterocycles

The nitrile functionality of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- can be readily converted into amides and esters, which are common moieties in bioactive molecules. e-journals.innih.gov Acid- or base-catalyzed hydrolysis of the nitrile leads to the corresponding carboxylic acid, 1,2-Benzisoxazole-3-acetic acid, 5-chloro-. This acid can then be coupled with various amines or alcohols using standard coupling reagents to yield a diverse range of amides and esters, respectively.

Furthermore, the acetonitrile group is a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. For instance, reaction with azides can lead to the formation of tetrazoles through [3+2] cycloaddition reactions. rsc.org Additionally, condensation reactions with various reagents can yield other heterocyclic systems like triazoles, pyrazoles, or isoxazoles, expanding the chemical space accessible from this starting material. nih.govtubitak.gov.trnih.gov

Table 1: Conversion of the Acetonitrile Group

| Starting Material | Reagents and Conditions | Product | Functional Group |

|---|

Reduction and Alkylation Reactions

The nitrile group can be reduced to a primary amine, -(CH₂)₂NH₂, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a key amine intermediate that can be further functionalized, for example, through acylation or alkylation, to introduce various side chains.

The methylene bridge of the acetonitrile group is activated by both the benzisoxazole ring and the nitrile group, making its protons acidic. This allows for deprotonation with a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in alkylation reactions to introduce substituents at the α-position to the nitrile. nih.govnih.gov This strategy is useful for creating analogues with modified linker regions. researchgate.net

Substituent Modifications on the Benzene (B151609) Ring of the Benzisoxazole System

The chlorine atom at the C-5 position of the benzisoxazole ring provides another site for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution at the C-5 Chloro Position

The chloro group at the C-5 position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly when the benzisoxazole ring system activates the aromatic nucleus towards nucleophilic attack. youtube.comyoutube.comyoutube.comyoutube.com Strong nucleophiles, such as amines, alkoxides, or thiolates, can displace the chloride ion to form new C-N, C-O, or C-S bonds, respectively. nih.gov The reaction conditions for SₙAr typically involve heating in the presence of a base in a polar aprotic solvent. This reaction is a powerful tool for introducing a wide variety of functional groups and building blocks at this position. nih.gov

Table 2: Nucleophilic Aromatic Substitution Reactions at C-5

| Nucleophile | Reagents and Conditions | Product Substituent at C-5 |

|---|---|---|

| R₂NH (Secondary Amine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Δ | -NR₂ (Dialkylamino) |

| ROH (Alcohol) | Strong Base (e.g., NaH), Solvent (e.g., THF) | -OR (Alkoxy) |

| RSH (Thiol) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | -SR (Alkylthio) |

| N₃⁻ (Azide) | NaN₃, Solvent (e.g., DMSO), Δ | -N₃ (Azido) |

Introduction of Additional Functional Groups

While direct electrophilic aromatic substitution on the electron-deficient benzisoxazole system can be challenging, functionalization can be achieved through other means. For instance, if the C-5 chloro position is first converted to a more versatile functional group, such as an amino or hydroxyl group via SₙAr, these new groups can then be used to introduce further diversity. An amino group can be diazotized and converted to a variety of other substituents (Sandmeyer reaction), or an aryl-aryl coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) could be employed if the chloro group is replaced by a boronic acid or ester.

Utilization of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- as a Building Block in Complex Chemical Synthesis

Due to the multiple reactive sites, 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- is a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. e-journals.inchim.itcarlroth.com The benzisoxazole core is a known pharmacophore present in several approved drugs.

For example, the primary amine obtained from the reduction of the acetonitrile group can be used as a key intermediate. This amine can be acylated or used in reductive amination reactions to append larger, more complex molecular fragments. Similarly, the carboxylic acid derivative can be coupled with complex amines or alcohols. The ability to perform orthogonal reactions—selectively modifying one part of the molecule while leaving another intact—makes this compound a strategic starting material. For instance, one could first perform a nucleophilic aromatic substitution at the C-5 position and then subsequently modify the acetonitrile group, or vice-versa, allowing for a modular and convergent approach to target molecules. nih.gov This stepwise functionalization is crucial in the construction of complex heterocyclic systems and potential drug candidates. amazonaws.combeilstein-journals.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 1,2 Benzisoxazole Derivatives with Emphasis on C 5 Halogenation and C 3 Acetonitrile Analogues

Impact of Chloro Substitution at C-5 on Biological Efficacy and Selectivity (Pre-clinical)

The introduction of a halogen atom, particularly chlorine, at the C-5 position of the benzisoxazole ring is a well-established strategy for enhancing biological efficacy. Preclinical studies on various 1,2-benzisoxazole (B1199462) derivatives have consistently demonstrated that C-5 halogenation significantly potentiates activity across different therapeutic areas.

Research into anticonvulsant agents revealed that the introduction of a halogen at the C-5 position of the 1,2-benzisoxazole ring led to a marked increase in biological activity. nih.gov This enhancement is often attributed to the electronic and steric properties of the chloro group. As an electron-withdrawing group, it can modify the electron density of the aromatic ring system, potentially improving interactions with target proteins. Furthermore, its lipophilic nature can enhance the molecule's ability to cross cellular membranes and reach its site of action.

In the context of oncology, the 5-chloro substituent has been identified as a key contributor to the anticancer activity of certain benzoxazole (B165842) and benzothiazole (B30560) derivatives. nih.gov Similarly, in the development of antimicrobial agents, halogenated rings on related scaffolds like 5-chloro-1,3-benzoxazol-2(3H)-one have been correlated with potent antifungal activity. nih.gov Studies on 5-chlorobenzimidazole (B1584574) derivatives have also shown exalted activity against chloroquine-resistant strains of P. falciparum, highlighting the role of the chloro group in overcoming drug resistance. researchgate.net

The precise impact on selectivity is target-dependent. By altering the electronic and hydrophobic profile of the molecule, the C-5 chloro group can favor binding to one receptor subtype over another, thereby refining the pharmacological selectivity and potentially reducing off-target effects.

| Scaffold/Derivative Class | Substitution at C-5 | Observed Preclinical Effect | Reference |

|---|---|---|---|

| 1,2-Benzisoxazole | Halogen | Increased anticonvulsant activity and neurotoxicity | nih.gov |

| Benzoxazole | Chloro | Positive contribution to anticancer activity | nih.gov |

| 1,3-Benzoxazol-2(3H)-one | Chloro | Potentiates antifungal activity | nih.gov |

| Benzimidazole (B57391) | Chloro | Enhanced activity against chloroquine-resistant malaria strains | researchgate.net |

Influence of the Acetonitrile (B52724) Group and its Derivatization at C-3 on Ligand-Target Interactions

The substituent at the C-3 position of the 1,2-benzisoxazole ring plays a critical role in defining the molecule's interaction with its biological target. researchgate.netresearchgate.net The acetonitrile moiety (-CH₂CN) in 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- introduces specific chemical features that are pivotal for ligand-target binding.

The nitrile group is a potent, polar functional group that significantly influences molecular interactions. nih.gov Its key features include:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, allowing it to form crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a receptor's active site. nih.gov This capability often allows the nitrile to function as a bioisostere for carbonyl, hydroxyl, or carboxyl groups. nih.govestranky.sk

Dipole-Dipole Interactions: The carbon-nitrogen triple bond possesses a strong dipole moment, enabling favorable dipole-dipole or dipole-charge interactions within the binding pocket.

Non-covalent Interactions: The methylene (B1212753) linker (-CH₂) provides flexibility, while the nitrile group can participate in weaker, yet significant, interactions such as C-H···O and C-H···π bonds, which can collectively enhance binding affinity. nih.govrsc.org

Derivatization of the C-3 acetonitrile group offers a pathway for modulating these interactions. For instance, bioisosteric replacement of the nitrile with other groups like tetrazoles or oxadiazoles (B1248032) can alter the geometry and hydrogen-bonding pattern, leading to changes in activity and selectivity. cambridgemedchemconsulting.com The length and flexibility of the linker between the C-3 position and the functional group are also critical variables that can be modified to optimize the orientation of the pharmacophore within the target's binding site. Studies on other C-3 substituted benzisoxazoles have shown that modifications at this position directly impact biological outcomes, confirming its importance in drug design. nih.gov

| Feature of Acetonitrile Group | Type of Interaction | Potential Impact on Ligand-Target Binding | Reference |

|---|---|---|---|

| Nitrile Nitrogen | Hydrogen Bond Acceptor | Forms strong, directional bonds with donor residues in the active site. | nih.gov |

| C≡N Triple Bond | Dipole-Dipole | Contributes to electrostatic complementarity with the binding pocket. | nih.gov |

| Acetonitrile Moiety | C-H···π / C-H···O | Provides additional stabilizing interactions with aromatic or oxygen-containing residues. | nih.govrsc.org |

| Methylene Linker (-CH₂-) | Conformational Flexibility | Allows the nitrile group to adopt an optimal orientation for binding. | nih.gov |

Conformational Analysis and Molecular Flexibility in Relation to Pharmacological Profiles

The key points of flexibility in this molecule are:

Rotation around the C3-CH₂ bond: This allows the acetonitrile group to orient itself in different positions relative to the plane of the benzisoxazole ring.

Internal rotation within the side chain: While the C≡N bond is rigid, the linker provides degrees of freedom.

The chloro group at C-5 generally does not introduce significant conformational flexibility but does influence the electronic distribution and steric profile of the core structure. Conformational analysis of such molecules is typically performed using a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational methods such as molecular mechanics (MM) and quantum mechanics (QM). nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on related 1,2-benzisoxazole derivatives often utilize 3D descriptors that depend on the molecule's conformation. crpsonline.com These models help to identify the optimal spatial arrangement of pharmacophoric features, such as hydrogen bond acceptors and hydrophobic regions, required for high-affinity binding. Understanding the molecular flexibility allows researchers to design more rigid analogues that are "locked" in the presumed bioactive conformation, which can lead to enhanced potency and selectivity.

Physicochemical Property Modulation for Enhanced Biological Activity (Excluding Basic Properties)

The biological activity of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The substituents at the C-3 and C-5 positions of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- are crucial for fine-tuning these properties.

Lipophilicity: This property, often expressed as logP, is critical for membrane permeability. The C-5 chloro group significantly increases the lipophilicity of the benzisoxazole core, which can improve its ability to cross biological barriers like the blood-brain barrier. Conversely, the polar acetonitrile group at C-3 decreases lipophilicity. This balance is often desirable in drug design, creating a molecule that has sufficient lipid solubility to cross membranes but also adequate aqueous solubility for distribution in the body.

Electronic Properties: Both the chloro and nitrile groups are electron-withdrawing. This electronic modification affects the pKa of the molecule and its susceptibility to metabolic enzymes. For instance, altering the electronic nature of an aromatic ring can block sites of oxidative metabolism, thereby increasing the drug's half-life. estranky.sk The electron distribution also directly impacts the strength of non-covalent interactions with the biological target.

Molecular Size and Shape: Steric factors are paramount for achieving a snug fit within a receptor pocket. QSAR studies on benzisoxazole derivatives have shown that steric descriptors are often critical variables in predictive models of biological activity. crpsonline.com The size and shape imparted by the C-5 chloro and C-3 acetonitrile groups define the molecular volume and surface area, which must be complementary to the topology of the target site.

Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can contribute to a more favorable pharmacokinetic profile. nih.gov

| Physicochemical Property | Influence of C-5 Chloro Group | Influence of C-3 Acetonitrile Group | Combined Effect on Biological Activity |

|---|---|---|---|

| Lipophilicity (logP) | Increases | Decreases | Creates a balanced profile for membrane permeability and aqueous solubility. |

| Electronic Character | Strongly electron-withdrawing | Strongly electron-withdrawing | Modulates target binding interactions and can influence metabolic stability. |

| Hydrogen Bonding | Weak acceptor | Strong acceptor (N atom) | Provides a key interaction point for high-affinity binding to the target. |

| Steric Profile | Adds bulk to the aromatic core | Introduces a flexible, linear side chain | Defines the overall molecular shape for complementarity with the receptor site. |

Mechanistic Investigations at the Molecular and Cellular Level Pre Clinical Focus

Target Identification and Validation through Biochemical Assays

The initial step in elucidating the mechanism of action for any compound is the identification and validation of its molecular targets. For the broader family of benzisoxazole derivatives, a diverse range of biological targets has been identified, suggesting that the 5-chloro- and 3-acetonitrile substitutions on the benzisoxazole core of the subject compound would significantly influence its target specificity.

Biochemical assays are fundamental in this process. These assays can range from enzyme inhibition studies to receptor binding assays. For instance, various benzisoxazole analogues have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and bacterial type-II topoisomerases. nih.gov Other derivatives have shown an affinity for dopaminergic and serotonergic receptors, which is a key characteristic of some antipsychotic medications. nih.gov More recently, heat shock protein 90 (Hsp90) has also been identified as a target for some benzisoxazole compounds. drugbank.com

A hypothetical biochemical assay to determine the target of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- might involve screening it against a panel of kinases, proteases, or receptors to identify any significant interactions. A potential target, once identified, would be validated through further assays to determine binding affinity (Kd), inhibition constants (Ki), or activation constants (Ka).

Table 1: Potential Biochemical Assays for Target Identification of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-

| Assay Type | Potential Target Class | Example of Measurement |

| Enzyme Inhibition Assay | Kinases, Proteases, Topoisomerases | IC50, Ki |

| Receptor Binding Assay | G-protein coupled receptors, Ion channels | Kd, Bmax |

| Isothermal Titration Calorimetry | Various proteins | Binding affinity, Enthalpy, Entropy |

| Surface Plasmon Resonance | Various proteins | Association and dissociation rate constants |

Analysis of Intracellular Signaling Pathway Modulation

Following target identification, the next step is to understand how the interaction between the compound and its target modulates intracellular signaling pathways. The functional groups of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- would play a crucial role in determining its effect on cellular signaling.

For example, a related benzisoxazole derivative has been shown to inhibit the WNT signaling pathway by targeting the Dishevelled 1 (DVL1) protein. nih.gov This was determined by observing the downstream effects on β-catenin accumulation and the transcription of WNT target genes. Similarly, other benzoxazole (B165842) derivatives have been found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key component in angiogenesis signaling pathways. researchgate.net

To investigate the impact of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- on signaling pathways, researchers would typically employ cell-based assays. These could include reporter gene assays to measure the activity of specific transcription factors, Western blotting to quantify the phosphorylation status of key signaling proteins, or high-content imaging to observe changes in protein localization.

Table 2: Methodologies for Analyzing Intracellular Signaling Pathway Modulation

| Methodology | Purpose | Example of Application |

| Western Blotting | Detect changes in protein expression and phosphorylation | Assess phosphorylation of Akt or ERK |

| Reporter Gene Assays | Measure the activity of a specific signaling pathway | Luciferase assay for NF-κB or WNT pathway activity |

| Immunofluorescence Microscopy | Visualize the subcellular localization of signaling proteins | Track the nuclear translocation of β-catenin |

| Flow Cytometry | Analyze cell cycle progression and apoptosis | Determine the percentage of cells in G1, S, and G2/M phases |

Cellular Uptake and Subcellular Distribution in Pre-clinical Models

Understanding the ability of a compound to enter cells and reach its target is critical. The physicochemical properties of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- , such as its lipophilicity and molecular weight, will influence its cellular uptake and subcellular distribution.

Preclinical studies to determine these parameters often utilize cell culture models. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the intracellular concentration of the compound over time. To determine its subcellular distribution, cell fractionation techniques can be employed to separate the nucleus, cytoplasm, and mitochondria, followed by quantification of the compound in each fraction.

Fluorescently labeling the compound or using specific antibodies in conjunction with confocal microscopy can provide a visual representation of its localization within the cell. The in silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties can also offer initial insights into the likely cellular permeability of a compound. For instance, a computational analysis of some benzisoxazole derivatives suggested good gastrointestinal absorption but potentially poor blood-brain barrier penetration. nih.gov

Table 3: Techniques for Assessing Cellular Uptake and Subcellular Distribution

| Technique | Information Provided |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of intracellular compound concentration |

| Confocal Microscopy | Visualization of subcellular localization |

| Cell Fractionation | Determination of compound concentration in different organelles |

| In silico ADME Prediction | Theoretical estimation of permeability and distribution |

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Studies for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Although no specific molecular docking studies were identified for 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-, research on other benzisoxazole derivatives highlights the utility of this method. For instance, docking studies on novel benzisoxazole derivatives have been performed to investigate their potential as α-glucosidase inhibitors. These studies revealed key interactions, such as hydrogen bonding and hydrophobic interactions, between the benzisoxazole scaffold and the amino acid residues in the enzyme's active site.

In a hypothetical docking study of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- with a target enzyme, the following interactions could be anticipated based on its structural features:

Hydrogen Bonding: The nitrogen atom in the isoxazole (B147169) ring and the nitrile group could act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorinated benzene (B151609) ring would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonding: The chlorine atom at the 5-position could participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

A representative data table from a molecular docking study of a benzisoxazole derivative is shown below to illustrate the typical output of such an analysis.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Isoxazole Nitrogen | Amino Acid X | 2.9 |

| Hydrophobic | Benzene Ring | Amino Acid Y | 3.5 |

| Halogen Bond | Chlorine | Amino Acid Z | 3.1 |

Table 1: Hypothetical Molecular Docking Interactions for a Benzisoxazole Derivative.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods can provide insights into various molecular properties without the need for experimental measurements.

While specific DFT studies on 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- are not documented in the reviewed literature, numerous studies on benzisoxazole and benzimidazole (B57391) derivatives demonstrate the application of these computational techniques. DFT calculations are commonly used to determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps to identify regions of a molecule that are rich or poor in electrons, which is important for predicting sites of electrophilic and nucleophilic attack.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to predict the reactivity of a molecule.

Below is a table summarizing typical parameters that would be calculated in a quantum chemical study of a benzisoxazole derivative.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Table 2: Representative Quantum Chemical Parameters for a Benzisoxazole Derivative.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features, a process known as virtual screening.

The benzisoxazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. This makes it an excellent candidate for pharmacophore modeling and virtual screening to discover new ligands for various biological targets.

A typical pharmacophore model for a series of active benzisoxazole derivatives might include features such as:

A hydrogen bond acceptor (the isoxazole nitrogen).

A hydrophobic aromatic ring.

A halogen bond donor (the chlorine atom).

An additional hydrogen bond acceptor or donor depending on the substitution at the 3-position (in this case, the acetonitrile (B52724) group).

Virtual screening campaigns using such a pharmacophore model could lead to the identification of new molecules with potentially similar or improved biological activity, which can then be synthesized and tested experimentally.

In Silico ADME Prediction for Pre-clinical Lead Optimization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with poor pharmacokinetic profiles at an early stage. Various computational models are available to predict a wide range of ADME parameters.

For a compound like 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-, in silico ADME prediction would be invaluable for its evaluation as a potential drug candidate. Key predicted properties would include:

Lipinski's Rule of Five: A set of rules to evaluate the druglikeness of a compound and its potential for oral bioavailability.

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

CYP450 Inhibition: Prediction of potential drug-drug interactions.

Plasma Protein Binding: Influences the distribution and availability of the drug.

The table below presents a hypothetical in silico ADME profile for 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-, based on its structure and general properties of similar compounds.

| ADME Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 206.6 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.5 | Optimal for cell permeability |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| BBB Permeability | Likely to cross | Potential for CNS activity |

Table 3: Predicted In Silico ADME Properties for 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-.

These in silico predictions are essential for guiding the lead optimization process, where medicinal chemists modify the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Pre Clinical Pharmacokinetic and Metabolic Profile of 1,2 Benzisoxazole 3 Acetonitrile, 5 Chloro and Analogues Animal Studies

Absorption and Distribution Characteristics in Animal Models (e.g., Bioavailability, Tissue Distribution)

Detailed in vivo studies on the absorption and distribution of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- in animal models are not extensively available in publicly accessible scientific literature. However, the pharmacokinetic behavior of structurally related benzisoxazole derivatives can provide insights into the potential characteristics of this compound. For instance, antipsychotic drugs containing a benzisoxazole moiety have been shown to be well-absorbed after oral administration in species such as rats and dogs.

The distribution of these related compounds is typically wide, with detectable concentrations in various tissues, including the brain, which is consistent with their central nervous system activity. The lipophilicity of the molecule, influenced by the chloro- and acetonitrile (B52724) groups, would likely play a significant role in its ability to cross biological membranes and distribute into different body compartments.

Metabolic Pathways and Metabolite Identification in Animal Tissues (e.g., Cytochrome P450 Metabolism)

The metabolism of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- is anticipated to be primarily hepatic and mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov This superfamily of enzymes is responsible for the biotransformation of a vast number of xenobiotics. nih.gov While specific metabolites for this exact compound have not been detailed in available research, analogous structures undergo several common metabolic transformations.

Potential metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl group to the benzisoxazole ring system.

N-dealkylation: If applicable to analogues with N-alkyl substituents.

Cleavage of the isoxazole (B147169) ring: This can lead to the formation of various phenolic derivatives.

Metabolism of the acetonitrile group: This may involve hydrolysis to the corresponding carboxylic acid.

The specific CYP450 isozymes involved in the metabolism of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- have not been identified. However, common drug-metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C19 are often implicated in the metabolism of compounds with similar chemical scaffolds. nih.gov In animal models like rats, the orthologous Cyp enzymes would be responsible for these metabolic conversions.

Excretion Routes and Clearance Rates in Animal Models

The clearance rate, a measure of the volume of plasma from which the drug is completely removed per unit of time, would be influenced by both hepatic metabolism and renal excretion. The half-life of the compound, which is related to the clearance and volume of distribution, would determine the dosing interval in preclinical studies.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of "1,2-Benzisoxazole-3-acetonitrile, 5-chloro-". By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula with a high degree of confidence.

For "1,2-Benzisoxazole-3-acetonitrile, 5-chloro-", with a chemical formula of C9H5ClN2O, the expected exact mass of the molecular ion [M]+ can be calculated. The presence of a chlorine atom will also result in a characteristic isotopic pattern, with the [M+2]+ peak appearing at approximately one-third the intensity of the [M]+ peak, providing further structural confirmation. While specific experimental data for this compound is not widely available, analysis of related benzisoxazole derivatives suggests that fragmentation in the mass spectrometer would likely involve cleavage of the acetonitrile (B52724) side chain and potential ring-opening pathways of the benzisoxazole core. researchgate.net

Table 1: Predicted HRMS Data for 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-

| Parameter | Predicted Value |

| Molecular Formula | C9H5ClN2O |

| Exact Mass [M]+ | 192.0141 |

| Isotopic Pattern | Presence of [M+2]+ peak due to 37Cl |

Note: The exact mass is a calculated value and may vary slightly in experimental conditions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR) for Detailed Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques, is paramount for the detailed structural elucidation of "1,2-Benzisoxazole-3-acetonitrile, 5-chloro-". These methods provide precise information about the chemical environment of each proton and carbon atom, as well as their connectivity within the molecule.

Based on the analysis of structurally similar 5-chloro-1,2-benzisoxazole derivatives, the following spectral characteristics can be anticipated researchgate.netorientjchem.orgnih.gov:

¹H NMR: The aromatic region would be expected to show signals for the three protons on the benzene (B151609) ring. The substitution pattern would lead to a specific set of multiplicities and coupling constants, allowing for their unambiguous assignment. A singlet corresponding to the two protons of the acetonitrile methylene (B1212753) group (-CH2CN) would likely appear in the upfield region of the spectrum.

¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the chloro and isoxazole (B147169) ring substituents. The carbon of the nitrile group (-CN) would resonate at a characteristic downfield position, while the methylene carbon would appear further upfield.

2D NMR:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular framework and confirm the position of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 160 |

| -CH2CN | ~4.0 - 5.5 | ~15 - 30 |

| -CN | - | ~115 - 125 |

| Quaternary Carbons | - | ~120 - 165 |

Note: These are estimated chemical shift ranges based on analogous compounds and can be influenced by the solvent and other experimental conditions.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis in Biological Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of "1,2-Benzisoxazole-3-acetonitrile, 5-chloro-" and for its quantitative analysis in complex biological matrices such as plasma or serum. shimadzu.comnih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of benzisoxazole derivatives. nih.govptfarm.plresearchgate.net A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. wikipedia.orgnih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

For quantitative analysis in biological matrices, a more sophisticated setup, often involving HPLC coupled with tandem mass spectrometry (LC-MS/MS), is employed. This provides high sensitivity and selectivity, which is crucial for detecting low concentrations of the compound in the presence of endogenous interferences. Sample preparation for biological analysis typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte of interest.

Gas Chromatography (GC):

GC, particularly when coupled with a mass spectrometer (GC-MS), can also be a powerful tool for the analysis of "1,2-Benzisoxazole-3-acetonitrile, 5-chloro-", especially for assessing its purity and identifying volatile impurities. The compound's volatility and thermal stability would need to be suitable for GC analysis. The use of a mass spectrometer as a detector provides definitive identification of the analyte based on its mass spectrum. unar.ac.idijper.orgatlantis-press.com For the analysis of halogenated compounds like this, an electron capture detector (ECD) could also be employed to achieve high sensitivity.

Table 3: General Chromatographic Conditions for the Analysis of Benzisoxazole Derivatives

| Parameter | HPLC | GC |

| Stationary Phase | Reversed-phase (e.g., C18) | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water | Helium or Nitrogen |

| Detector | UV, MS/MS | FID, MS, ECD |

| Application | Purity, Quantification in biological fluids | Purity, Volatile impurity profiling |

Future Research Directions and Emerging Paradigms for 1,2 Benzisoxazole 3 Acetonitrile, 5 Chloro

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- is geared towards the adoption of more efficient, cost-effective, and environmentally benign methodologies. Traditional synthesis routes for 3-substituted 1,2-benzisoxazoles often involve multi-step processes, such as the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. e-journals.in While effective, these methods can present challenges in terms of yield, reaction conditions, and waste generation.

Emerging research points towards several promising avenues for innovation. Microwave-assisted organic synthesis, for instance, has been shown to be a rapid and efficient method for preparing 3-substituted 1,2-benzisoxazoles, offering a significant improvement over conventional heating. e-journals.inresearchgate.net Another key area of development is the use of green chemistry principles. This includes the exploration of reactions in aqueous media or under solvent-free conditions, which drastically reduces the environmental impact. bohrium.comnih.govrsc.orgorgchemres.org For example, the use of recyclable catalysts and water as a solvent presents a sustainable alternative to traditional organic solvents. rsc.org

Furthermore, novel synthetic strategies such as the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes offer a direct and versatile route to functionalized benzisoxazoles under mild conditions. nih.gov Electrochemical methods are also emerging as a sustainable and scalable approach for accessing substituted benzisoxazoles. rsc.org The application of these modern synthetic techniques could lead to more streamlined and eco-friendly production of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-.

A comparative look at potential synthetic improvements is presented below:

| Synthetic Approach | Traditional Method | Future Direction |

| Energy Source | Conventional Heating | Microwave Irradiation e-journals.inresearchgate.net |

| Solvent | Organic Solvents | Aqueous Media, Solvent-free nih.govrsc.org |

| Catalyst | Stoichiometric Reagents | Recyclable Catalysts bohrium.com |

| Key Reaction | Cyclization of Oximes e-journals.in | [3+2] Cycloaddition, Electrochemical Synthesis nih.govrsc.org |

| Efficiency | Multi-step, longer reaction times | Fewer steps, rapid reactions |

| Sustainability | Higher waste generation | Reduced waste, environmentally benign rsc.org |

Design and Synthesis of Next-Generation Derivatives for Specific Biological Targets and Multi-targeting Approaches

The 1,2-benzisoxazole (B1199462) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antipsychotic, anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov This provides a strong foundation for the rational design of next-generation derivatives of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-. Future research will likely focus on modifying the core structure to enhance potency and selectivity for specific biological targets.

Structure-activity relationship (SAR) studies will be crucial in guiding the design of new analogs. For example, substitutions on the benzisoxazole ring have been shown to significantly influence activity, with electron-donating or electron-withdrawing groups altering target affinity. nih.gov By systematically modifying the acetonitrile (B52724) side chain and the chloro-substitution on the benzene (B151609) ring, new derivatives can be synthesized and evaluated as inhibitors for a wide range of biological targets, such as enzymes like acetylcholinesterase or protein kinases. nih.govsemanticscholar.org

A particularly promising direction is the development of multi-target-directed ligands (MTDLs). pharmacologyonline.orgresearchgate.netbohrium.com Many complex diseases involve multiple pathophysiological pathways, making single-target drugs less effective. By designing derivatives of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- that can modulate several targets simultaneously, it may be possible to achieve superior therapeutic effects and a better side-effect profile. nih.govresearchgate.net This could involve creating hybrid molecules that combine the benzisoxazole scaffold with other pharmacophores known to interact with different targets. bham.ac.uk

| Potential Therapeutic Area | Design Strategy | Example Target(s) |

| Neurodegenerative Diseases | SAR-guided modification for enzyme inhibition. nih.gov | Acetylcholinesterase (AChE) nih.gov |

| Cancer | Design of kinase inhibitors, prodrugs. nih.govsemanticscholar.orgacs.org | VEGFR-2, Histone Deacetylases (HDACs) nih.gov |

| Infectious Diseases | Analogs targeting bacterial enzymes. nih.gov | Chorismate pyruvate-lyase, Topoisomerases nih.govnih.gov |

| Schizophrenia | Multi-target design for receptor modulation. nih.gov | Dopamine (B1211576) and Serotonin (B10506) Receptors nih.gov |

Integration with Advanced High-Throughput Biological Screening Platforms

To efficiently evaluate the biological activity of newly synthesized derivatives of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-, integration with advanced high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of large compound libraries against a multitude of biological assays, significantly accelerating the drug discovery process. ku.edustanford.edumdpi.com

Future research will involve the creation of focused libraries of 1,2-benzisoxazole derivatives. These libraries, optimized for structural diversity and drug-like properties, can then be screened using various HTS methodologies. ku.edu This includes both target-based screening, where compounds are tested against a specific protein or enzyme, and phenotypic screening, which assesses the effect of compounds on whole cells or organisms to identify desired physiological outcomes without a preconceived target. enamine.net Phenotypic screening has regained popularity as it can uncover novel mechanisms of action. enamine.net

The data generated from HTS campaigns will be invaluable for building comprehensive SAR databases. This information will, in turn, feed back into the design of more potent and selective next-generation compounds, creating a synergistic loop between synthesis, screening, and computational modeling.

Applications in Chemical Biology Tools and Probes for Mechanistic Elucidation

Beyond direct therapeutic applications, derivatives of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- hold potential for development as chemical biology tools and probes. These specialized molecules are designed to investigate biological systems, identify new drug targets, and elucidate the mechanisms of action of bioactive compounds. researchgate.netresearchgate.net

A key area of opportunity lies in the creation of fluorescent probes. The benzoxazole (B165842) scaffold, a close relative of benzisoxazole, is known to exhibit promising photophysical properties and has been used to develop fluorescent DNA probes. periodikos.com.brperiodikos.com.br By conjugating fluorescent moieties to the 1,2-benzisoxazole core, it may be possible to develop probes for cellular imaging, allowing for the visualization of specific organelles or biological processes. nih.govnih.gov For example, probes could be designed to selectively accumulate in mitochondria, enabling the study of mitochondrial dysfunction in various diseases. nih.gov

Furthermore, the acetonitrile group could be modified to incorporate reactive or photoactivatable groups, creating activity-based protein profiling (ABPP) probes. These probes can be used to covalently label specific classes of enzymes in complex biological samples, aiding in target identification and validation. This approach would be instrumental in understanding the molecular targets through which derivatives of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- exert their biological effects.

Theoretical and Computational Refinements for Predictive Modeling and Drug Design

Theoretical and computational chemistry will play an increasingly vital role in guiding the future research and development of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- and its derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools for predictive modeling and rational drug design. nih.govchemijournal.comchemijournal.comijpsdronline.comresearchgate.net

3D-QSAR studies can establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.govchemijournal.commdpi.com This allows for the prediction of the activity of novel, yet-to-be-synthesized molecules, thereby prioritizing the most promising candidates and reducing the need for extensive and costly laboratory work.

Molecular docking simulations can predict the preferred binding mode of a ligand to the three-dimensional structure of a biological target. nih.govresearchgate.netnih.govresearchgate.netunar.ac.id This provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. nih.gov This information is invaluable for the structure-based design of more potent inhibitors. Following docking, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. nih.govresearchgate.net

By integrating these computational approaches, researchers can build robust predictive models that will accelerate the design-synthesize-test-analyze cycle, leading to the more rapid and efficient discovery of novel therapeutic agents based on the 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-?

- Methodological Answer : The synthesis typically involves cyclization reactions of chlorinated precursors under controlled conditions. For example, reacting 5-chloro-substituted benzaldehyde derivatives with hydroxylamine to form the isoxazole ring, followed by acetonitrile functionalization via nucleophilic substitution. Characterization requires HPLC for purity validation (>97%), X-ray crystallography for structural confirmation, and NMR spectroscopy (¹H/¹³C) to verify substituent positions and electronic environments .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts (e.g., over-chlorination). Use inert atmospheres to prevent hydrolysis of the nitrile group.

Q. How is the molecular structure of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond lengths and angles, particularly deviations caused by steric or electronic effects. For instance, the exocyclic angle C10–C9–C3 in related benzisoxazole derivatives widens to 113.4° due to H-atom repulsion, as observed in XRD studies . Complementary techniques like FT-IR and mass spectrometry validate functional groups and molecular weight, respectively.

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Methodological Answer : Discrepancies in bond angles or reaction outcomes can be analyzed using quantum chemical calculations (e.g., DFT) to model steric interactions or transition states. For example, deviations in the isoxazole ring planarity (max. 0.007 Å) may arise from non-bonded Cl⋯H interactions (3.1169 Å), which DFT can simulate to reconcile experimental XRD data . Pair computational results with experimental validation via variable-temperature NMR to assess dynamic effects .

Q. What strategies optimize reaction conditions for synthesizing derivatives of 1,2-Benzisoxazole-3-acetonitrile, 5-chloro-?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature. For example, ICReDD’s integrated computational-experimental framework uses reaction path searches to predict optimal conditions, reducing trial-and-error cycles . Validate via HPLC-MS to monitor intermediate stability and reaction progress.

Q. How do non-covalent interactions influence the crystal packing and stability of this compound?

- Methodological Answer : Analyze van der Waals interactions and π-stacking using Hirshfeld surface analysis from XRD data. In related structures, the absence of strong hydrogen bonds results in stabilization via weak Cl⋯π or CH⋯O interactions. Compare packing motifs with analogous compounds (e.g., 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole) to identify trends in crystallinity .

Q. What reactor design principles are critical for scaling up the synthesis of this compound?

- Methodological Answer : Prioritize reactors with precise temperature control (e.g., jacketed vessels) to manage exothermic steps. Use Computational Fluid Dynamics (CFD) simulations to optimize mixing efficiency, especially for heterogeneous reactions. Pilot-scale trials should validate mass transfer rates and heat dissipation, referencing subclass RDF2050112 (reaction fundamentals and reactor design) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. XRD)?

- Methodological Answer : Cross-validate using multiple techniques:

- XRD : Resolves absolute configuration and bond distortions.

- Dynamic NMR : Detects conformational flexibility causing signal splitting.

- DFT Calculations : Model predicted chemical shifts and compare with experimental NMR .

Q. What separation techniques are most effective for isolating 1,2-Benzisoxazole-3-acetonitrile, 5-chloro- from complex mixtures?

- Methodological Answer : Use preparative HPLC with a C18 column and acetonitrile/water gradients for high-purity isolation. For thermally sensitive batches, consider membrane separation technologies (subclass RDF2050104) to avoid decomposition . Confirm purity via melting point analysis (mp 181–184°C for related benzoxazoles) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.